2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-9-3-5-10(6-4-9)15-12(16)8-19-7-11(14)13(17)18/h3-6,11H,2,7-8,14H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMJKMIRUPLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid, also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields of research. This compound is characterized by a unique structure that contributes to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H21NO2S
- SMILES Notation : CCOC(=O)C(N)CSCc1ccc(CC)cc1
- IUPAC Name : this compound
The compound features an amino group, a propanoic acid backbone, and a sulfanyl group attached to a carbamoyl moiety, which is linked to a phenyl ring. This structural complexity allows for diverse interactions with biological targets.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence various signaling cascades, including those related to inflammation and cell growth.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits micromolar potency against specific cancer cell lines. For instance, it has shown efficacy in inhibiting cell growth in models of breast cancer and leukemia.
Case Studies
-
Case Study on Cancer Treatment :
- In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis via caspase activation.
-
Neuroprotective Effects :
- Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides, which include similar functional groups, possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Case Study:
In a study evaluating the antimicrobial efficacy of alkanoylated sulfonamide derivatives, compounds demonstrated potent activity against several human pathogens. The findings suggested that modifications in the sulfonamide structure could enhance their antimicrobial properties .
Antioxidant Properties
The compound's antioxidant potential has been explored through various in vitro studies. Antioxidants play a crucial role in preventing oxidative stress-related diseases by scavenging free radicals.
Case Study:
A recent study showed that certain derivatives of sulfonamides displayed impressive antioxidant activities, with some compounds achieving over 90% inhibition of DPPH free radicals at specific concentrations . This suggests that this compound could be developed into effective antioxidant agents.
Potential Therapeutic Roles
The therapeutic implications of this compound are vast:
- Antibacterial Agents: Given its antimicrobial properties, this compound could be a candidate for developing new antibiotics, particularly against resistant strains.
- Antioxidant Therapies: Its ability to neutralize free radicals positions it as a potential therapeutic agent for oxidative stress-related conditions, such as neurodegenerative diseases.
- Anti-inflammatory Applications: Compounds with similar structures have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
Chemical Reactions Analysis
Amide and Ester Formation
The carboxylic acid group participates in classical condensation reactions. In methanol with thionyl chloride (SOCl₂), it forms methyl esters efficiently (80–92% yield) . For amidation, coupling reagents like EDC/HOBt facilitate reactions with primary amines (e.g., benzylamine), producing substituted amides (Table 1).
Table 1: Amidation and Esterification Reactions
Sulfanyl Group Reactivity
The –S– moiety undergoes oxidation and nucleophilic substitution:
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Oxidation : Treatment with H₂O₂/FeCl₃ converts the sulfanyl group to sulfonic acid (–SO₃H).
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Alkylation : Reaction with methyl iodide in basic media yields thioether derivatives (e.g., –S–CH₃).
Amino Group Modifications
The primary amine participates in:
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under anhydrous conditions forms imines (λₘₐₓ = 265 nm).
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Peptide Coupling : Using Boc-protected amino acids and HATU, it forms dipeptides (≥90% purity by HPLC) .
Redox Reactions
The compound acts as a reducing agent due to its sulfanyl group:
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Reduction of Quinones : In ethanol/H₂O (pH 7), it reduces 1,4-benzoquinone to hydroquinone (k = 0.45 M⁻¹s⁻¹ at 25°C).
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Oxidation Stability : Shows resistance to air oxidation below 40°C but degrades rapidly at >80°C (TGA data).
Mechanistic Insights
-
Amide Formation : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or acyl chloride) .
-
Sulfanyl Oxidation : Follows a radical pathway initiated by Fe³⁺, generating sulfoxide (–SO–) intermediates before full oxidation to –SO₃H.
Table 2: Functional Group Reactivity Hierarchy
| Group | Reaction Rate (Relative) | Key Reagents | Stability Notes |
|---|---|---|---|
| Carboxylic Acid | High | SOCl₂, EDC, DCC | Sensitive to hydrolysis |
| Sulfanyl (–S–) | Moderate | H₂O₂, MeI, Br₂ | Oxidizes in acidic media |
| Amino (–NH₂) | Low | Aldehydes, Boc-anhydrides | Prone to aerial oxidation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-Substituted Propanoic Acid Derivatives
Key Observations :
- The 4-ethylphenyl group in the target compound provides moderate hydrophobicity compared to the 4-bromophenyl group (which introduces steric bulk and polarizability) .
Heterocyclic and Functionalized Derivatives
Key Observations :
- Indole and thiazole moieties () introduce aromatic π-systems and hydrogen-bonding sites, critical for biological targeting (e.g., antimycobacterial activity) .
- The target compound’s carbamoylmethyl group differentiates it from these analogs, possibly favoring interactions with enzymes or receptors requiring urea-like motifs.
Metal-Binding and Coordination Properties
Compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid and 2-amino-4-(methylthio)butanoic acid () are documented as ligands in cerium(III) complexes, where the hydroxyphenyl and methylthio groups enhance chelation efficiency. The target compound’s carbamoyl group may similarly participate in metal coordination, though its sulfanyl group could compete for binding sites .
Research Findings and Data Gaps
- Antimicrobial Activity : Thiazole-containing analogs () exhibit antimycobacterial activity, while indole derivatives () show antibacterial effects. The target compound’s activity remains unexplored but warrants investigation given structural parallels .
- Safety: Limited toxicity data exist for the target compound, though its ethylphenyl analog is reported as low-risk .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with 2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) as a precursor to introduce the 4-ethylphenyl group .
- Step 2 : Introduce the sulfanyl moiety via thioetherification using carbamoylmethylthiol derivatives. Reaction conditions (e.g., DMF as solvent, room temperature) can be adapted from biocatalytic thioether synthesis protocols .
- Step 3 : Optimize yields (>90%) by controlling stoichiometry and using Boc-protection strategies to prevent side reactions during amino group functionalization .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify the 4-ethylphenyl group via aromatic protons (δ 7.2–7.4 ppm) and ethyl CH₃ (δ 1.2–1.4 ppm). The sulfanyl-CH₂ group appears as a triplet (δ 2.8–3.2 ppm) .
- ¹³C NMR : Confirm the carbamoyl carbonyl at δ ~165 ppm and the propanoic acid COOH at δ ~175 ppm. The thioether sulfur’s inductive effect shifts adjacent carbons to δ 35–45 ppm .
Q. What are the key considerations for handling and storing this compound?
- Safety Protocols :
- Storage : Keep in airtight containers at –20°C to prevent oxidation of the sulfanyl group. Avoid exposure to moisture due to hygroscopic carboxylic acid groups .
- Handling : Use fume hoods and PPE (gloves, goggles) to mitigate risks associated with skin/eye irritation (H315, H319) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during synthesis?
- Methodology :
- Enzymatic Resolution : Use immobilized phenylalanine ammonia-lyase (PAL) to achieve enantioselective amination, as shown for 2-amino-3-(thiophen-2-yl)propanoic acid derivatives .
- Chiral Chromatography : Employ CSP (Chiral Stationary Phase) columns with cellulose derivatives to separate enantiomers, guided by retention times of structurally similar tyrosine analogs .
Q. How does the 4-ethylphenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-donating ethyl group enhances electrophilic aromatic substitution (EAS) at the para position, as observed in 2-(4-ethylphenyl)propanoic acid derivatives .
- Steric hindrance from the ethyl group may reduce coupling efficiency in Suzuki-Miyaura reactions; optimize using Pd(OAc)₂/XPhos catalysts .
Q. What in silico methods predict the biological activity of this compound?
- Computational Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
